4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide
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Overview
Description
4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide is an organic compound that features a benzamide core with a benzyloxy group and a diethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable halide, such as benzyl chloride, in the presence of a base like sodium hydroxide.
Amination: The diethylamino group is introduced through the reaction of a suitable precursor, such as 4-nitroaniline, with diethylamine under reductive conditions.
Coupling Reaction: The final step involves coupling the benzyloxy intermediate with the diethylamino-substituted phenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving benzamide derivatives.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and diethylamino groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-N-phenylbenzamide: Lacks the diethylamino group, which may affect its biological activity and chemical reactivity.
N-[4-(diethylamino)phenyl]benzamide: Lacks the benzyloxy group, which may influence its solubility and interaction with molecular targets.
Uniqueness
4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide is unique due to the presence of both the benzyloxy and diethylamino groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)20-10-16-23(17-11-20)28-18-19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHQGBSBLTPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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